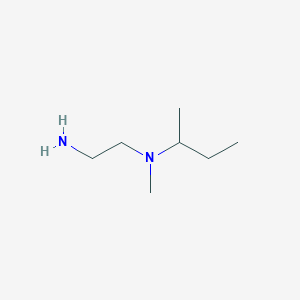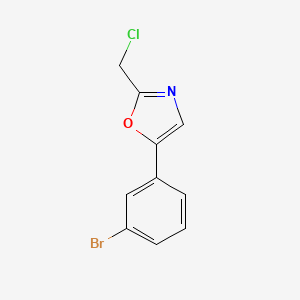
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Übersicht
Beschreibung
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (5-BCMO) is a brominated heterocyclic compound that has been widely studied in both scientific research and industrial applications. It is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, a reagent, and a catalyst.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Versatility
The compound 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, as part of the 1,3-oxazole class, is recognized for its versatility in various scientific fields. The 1,3-oxazole ring system is distinctive, containing nitrogen and oxygen, and is known for its widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. Notably, 1,3-oxazole and its derivatives are integral in the synthesis of various potent molecules, showcasing their broad utility and versatility. This has led to an increase in research exploring the synthetic methodologies and applications of substituted 1,3-oxazole derivatives (Shinde et al., 2022).
Pharmaceutical and Biological Potentials
The oxazole scaffold, of which this compound is a part, has been extensively studied for its pharmaceutical potentials. The structural flexibility of oxazoles allows for various molecular target interactions, contributing to their use in designing therapeutic agents. Oxazole derivatives are known for their wide range of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. These derivatives, due to their broad spectrum of pharmacological activities, are a focus for the development of new therapeutic agents (Kaur et al., 2018).
Application in Catalysis and Synthesis
The 1,3-oxazole derivatives are crucial in catalysis and synthesis. The paper by Abdurakhmanova et al. (2018) systematizes the methods for synthesizing phosphorylated 1,3-azoles and discusses their chemical and biological properties. This highlights the importance of such compounds in creating complex natural molecules and synthetic drugs, indicating the potential role of this compound in similar catalytic and synthetic processes (Abdurakhmanova et al., 2018).
Contributions to Material Sciences
In the realm of material sciences, the application of oxazole derivatives, including this compound, is quite significant. Salimgareeva and Kolesov (2005) discuss the use of 1,3-oxazole derivatives in the development of plastic scintillators based on polymethyl methacrylate. These scintillators utilize various luminescent dyes, showcasing the role of oxazole derivatives in enhancing material properties like scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKOVLHBUFQRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


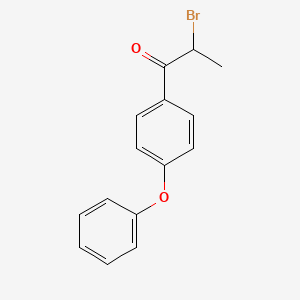
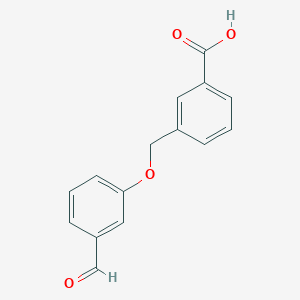
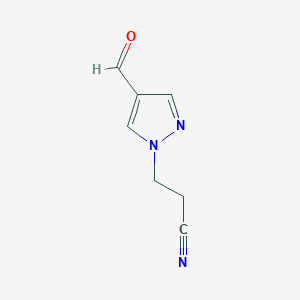




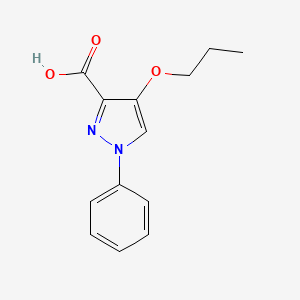

![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)

